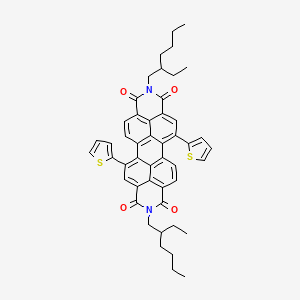![molecular formula C17H19FN2O B12083460 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is an organic compound that features a fluorobenzyl group, a pyrrolidine ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a hydroxylated aniline derivative under basic conditions to form the desired ether linkage . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer reagents and solvents, along with efficient purification techniques, ensures the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO as solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluorobenzyloxy)phenylboronic acid
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid .
Uniqueness
3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C17H19FN2O |
|---|---|
Poids moléculaire |
286.34 g/mol |
Nom IUPAC |
3-[(3-fluorophenyl)methoxy]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C17H19FN2O/c18-14-5-3-4-13(10-14)12-21-17-11-15(19)6-7-16(17)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9,12,19H2 |
Clé InChI |
GRCKKHAPVBMKTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




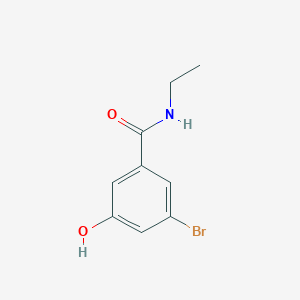


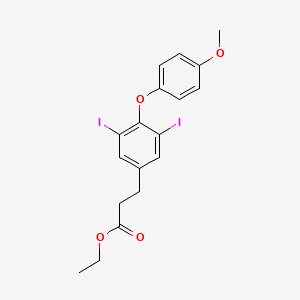
![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)

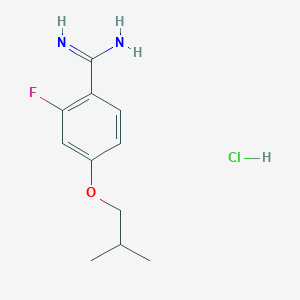
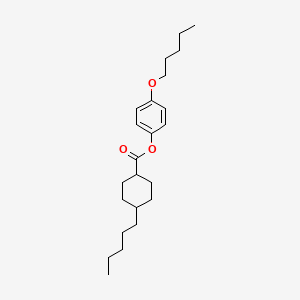
![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)
